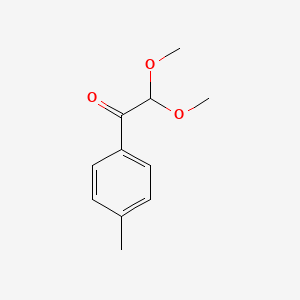
Ethanone, 2,2-dimethoxy-1-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanone, 2,2-dimethoxy-1-(4-methylphenyl)- can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of ethanone, 2,2-dimethoxy-1-(4-methylphenyl)- typically involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Ethanone, 2,2-dimethoxy-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: 4-methylbenzoic acid or 4-methylacetophenone.
Reduction: 2,2-dimethoxy-1-(4-methylphenyl)ethanol.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
科学的研究の応用
Ethanone, 2,2-dimethoxy-1-(4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
作用機序
The mechanism of action of ethanone, 2,2-dimethoxy-1-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its methoxy groups can undergo metabolic transformations, leading to the formation of active metabolites that exert various effects.
類似化合物との比較
Similar Compounds
Ethanone, 2,2-dimethoxy-1,2-diphenyl-: Similar in structure but with two phenyl groups instead of a methylphenyl group.
Ethanone, 1-(4-methylphenyl)-: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-: Contains additional hydroxyl groups, which can significantly alter its chemical properties and reactivity.
Uniqueness
Ethanone, 2,2-dimethoxy-1-(4-methylphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methoxy and methylphenyl groups makes it versatile for various synthetic and research purposes.
特性
CAS番号 |
54149-77-8 |
|---|---|
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC名 |
2,2-dimethoxy-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C11H14O3/c1-8-4-6-9(7-5-8)10(12)11(13-2)14-3/h4-7,11H,1-3H3 |
InChIキー |
ZAEOTRADILVZPM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene](/img/structure/B14628250.png)
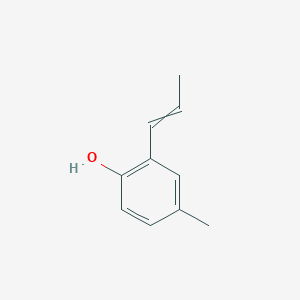
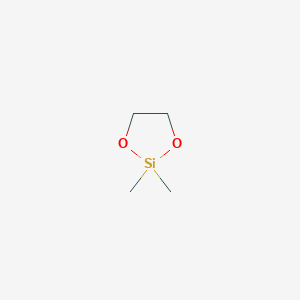

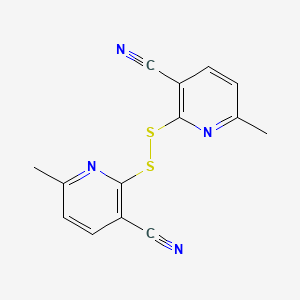

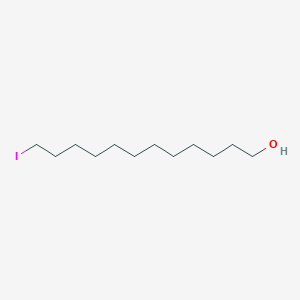
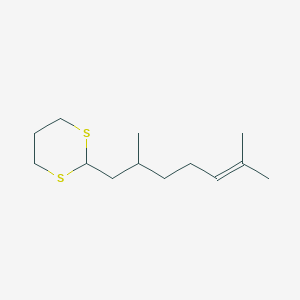

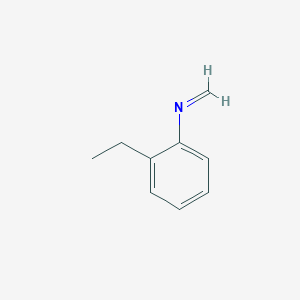
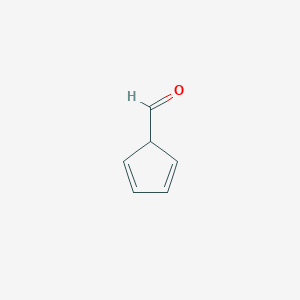
silane](/img/structure/B14628319.png)
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
